4-(Oxan-4-yl)-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine
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Overview
Description
4-(Oxan-4-yl)-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxan-4-yl)-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the oxan-4-yl group and the piperazin-1-yl group. The trifluoromethyl-1,3,4-oxadiazol-2-yl moiety is then attached through a series of coupling reactions. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of solvents, reagents, and catalysts would be tailored to ensure environmental sustainability and regulatory compliance.
Chemical Reactions Analysis
Types of Reactions
4-(Oxan-4-yl)-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of compounds.
Scientific Research Applications
4-(Oxan-4-yl)-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery efforts.
Medicine: Its unique structure suggests potential pharmacological activity, making it a candidate for the development of new therapeutic agents.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(Oxan-4-yl)-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with various substituents, such as:
- 4-(Oxan-4-yl)-6-(4-{[5-(methyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine
- 4-(Oxan-4-yl)-6-(4-{[5-(fluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine
Uniqueness
What sets 4-(Oxan-4-yl)-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine apart is the presence of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the oxan-4-yl and piperazin-1-yl groups also contributes to its unique properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H21F3N6O2 |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
2-[[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C17H21F3N6O2/c18-17(19,20)16-24-23-15(28-16)10-25-3-5-26(6-4-25)14-9-13(21-11-22-14)12-1-7-27-8-2-12/h9,11-12H,1-8,10H2 |
InChI Key |
MHVIZENESJLBAA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=CC(=NC=N2)N3CCN(CC3)CC4=NN=C(O4)C(F)(F)F |
Origin of Product |
United States |
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